molecular formula C16H18N2O4S B2529506 N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1390811-57-0

N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No.: B2529506
CAS No.: 1390811-57-0
M. Wt: 334.39
InChI Key: HINHNROSIVZWMZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a synthetic organic compound designed for research applications in medicinal chemistry and chemical biology. Its molecular structure incorporates several pharmaceutically relevant features: a furan-2-ylmethyl group, a (E)-2-phenylethenyl (trans-styryl) motif, and a sulfonylamino propanamide linker. The furan ring is a common heterocyclic scaffold found in compounds with a broad spectrum of documented biological activities, serving as a key pharmacophore in drug discovery efforts . The (E)-styryl group can act as a rigid spacer and is known to contribute to molecular recognition in various biological systems. This specific combination of functional groups makes the compound a valuable intermediate or target molecule for investigating structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or receptor ligands. Researchers can utilize this compound to probe novel biological pathways or as a building block for the synthesis of more complex chemical entities. Its potential mechanisms of action are hypothesized to involve non-covalent interactions such as hydrogen bonding via the sulfonamide and amide groups, as well as π- stacking interactions facilitated by the aromatic rings, but specific target validation requires further experimental investigation.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-16(17-13-15-7-4-11-22-15)8-10-18-23(20,21)12-9-14-5-2-1-3-6-14/h1-7,9,11-12,18H,8,10,13H2,(H,17,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINHNROSIVZWMZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core 3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide structure with several analogs, differing primarily in the N-substituents. Below is a comparative analysis based on structural and molecular data derived from the evidence.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features of Similar Compounds

Compound Name N-Substituent Molecular Formula Molecular Weight CAS Number Reference
N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide Furan-2-ylmethyl C₁₆H₁₈N₂O₄S 358.4 (estimated) Not provided Target compound
N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide Benzyl + 2-methoxyethyl C₁₉H₂₃N₃O₄S 402.5 1257858-95-9
N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide Heptan-2-yl (branched alkyl) C₁₈H₂₈N₂O₃S 376.5 (estimated) 1095430-47-9
(2R)-N-(furan-2-ylmethyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide Furan-2-ylmethyl + thiophen-2-ylmethyl + quinolinyl C₂₈H₂₅N₃O₅S₂ 547.65 1681056-62-1

Detailed Analysis of Structural Variations and Implications

N-Benzyl-N-(2-methoxyethyl) Derivative (CAS 1257858-95-9)
  • Structural Differences : The benzyl and 2-methoxyethyl substituents replace the furan-2-ylmethyl group.
  • The 2-methoxyethyl group introduces ether functionality, which may improve solubility through hydrogen bonding.
  • Molecular Weight : Higher (402.5 vs. ~358.4) due to additional carbon atoms and substituents.
N-Heptan-2-yl Derivative (CAS 1095430-47-9)
  • Structural Differences : A branched heptan-2-yl chain replaces the furan-2-ylmethyl group.
  • Increased molecular flexibility may reduce target binding specificity compared to the rigid furan ring.
Quinolinyl and Thiophenmethyl Derivative (CAS 1681056-62-1)
  • Structural Differences: Additional thiophen-2-ylmethyl and 2-oxo-quinolin-6-ylsulfonylamino groups.
  • Implications: The thiophene ring, a sulfur-containing heterocycle, may alter electronic properties and metabolic stability compared to furan . Higher molecular weight (547.65) suggests reduced bioavailability unless active transport mechanisms are involved.

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